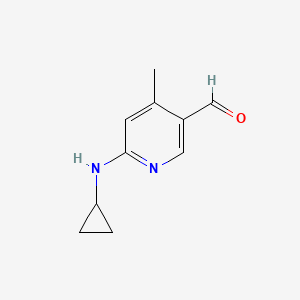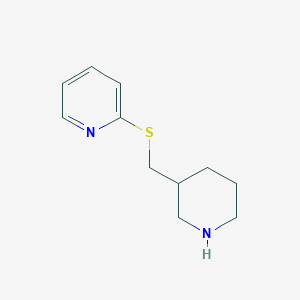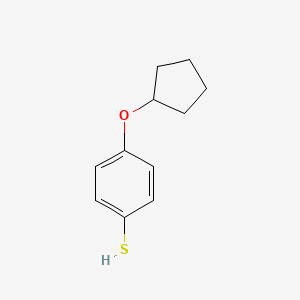
4-(Cyclopentyloxy)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentyloxy)benzenethiol is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and a thiol group
Preparation Methods
The synthesis of 4-(Cyclopentyloxy)benzenethiol typically involves the following steps:
Halogenation: Phenyl sulfide is subjected to a halogenation reaction to obtain 4-halophenyl sulfide.
Sulfhydrylation: The 4-halophenyl sulfide undergoes a sulfhydrylation reaction to form 4-phenylthio-phenylthiolate.
Acidification: The 4-phenylthio-phenylthiolate is then acidified to yield this compound.
Chemical Reactions Analysis
4-(Cyclopentyloxy)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form corresponding hydrocarbons or alcohols.
Common reagents used in these reactions include potassium permanganate for oxidation, sulfuric acid for sulfonation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Cyclopentyloxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme functions.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)benzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can inhibit or modify the function of enzymes and proteins, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar compounds to 4-(Cyclopentyloxy)benzenethiol include:
4-Phenylthio-benzenethiol: Similar structure but with a phenyl group instead of a cyclopentyloxy group.
4-Methoxybenzenethiol: Contains a methoxy group instead of a cyclopentyloxy group.
4-Ethoxybenzenethiol: Contains an ethoxy group instead of a cyclopentyloxy group
The uniqueness of this compound lies in its cyclopentyloxy group, which imparts different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-cyclopentyloxybenzenethiol |
InChI |
InChI=1S/C11H14OS/c13-11-7-5-10(6-8-11)12-9-3-1-2-4-9/h5-9,13H,1-4H2 |
InChI Key |
OHQOAVVWAVNHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


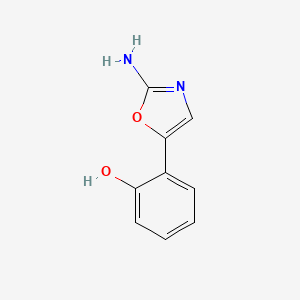

![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
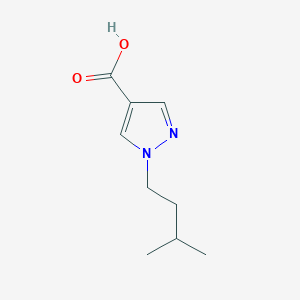
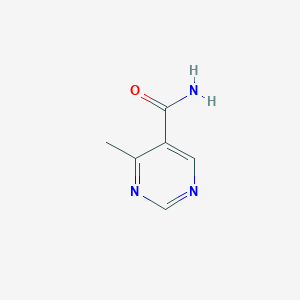
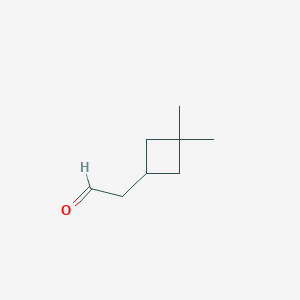
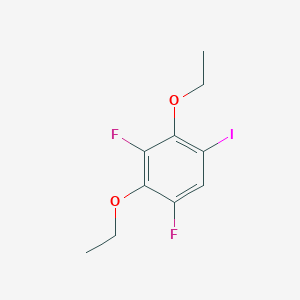
![1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13001808.png)
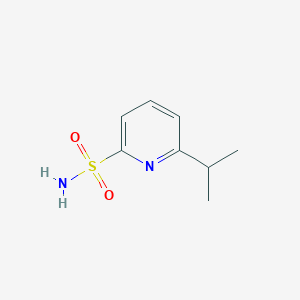
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13001827.png)
